molecular formula C11H15NO B183633 4-m-Tolylmorpholine CAS No. 7025-91-4

4-m-Tolylmorpholine

Cat. No.: B183633
CAS No.: 7025-91-4
M. Wt: 177.24 g/mol
InChI Key: HDMDXJAWWCMBSV-UHFFFAOYSA-N
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Description

4-m-Tolylmorpholine, also known as 4-(3-methylphenyl)morpholine, is an organic compound with the molecular formula C11H15NO. It is a morpholine derivative where the morpholine ring is substituted with a 3-methylphenyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-m-Tolylmorpholine typically involves the reaction of 3-methylphenylamine with ethylene oxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholine ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-pressure reactors and automated systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-m-Tolylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-m-Tolylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-m-Tolylmorpholine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity in electrophilic aromatic substitution reactions and provides specific biological activities that are not observed in unsubstituted morpholine or other similar compounds .

Properties

IUPAC Name

4-(3-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-10-3-2-4-11(9-10)12-5-7-13-8-6-12/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMDXJAWWCMBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364002
Record name 4-m-tolylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7025-91-4
Record name 4-m-tolylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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